molecular formula C14H21N3 B1518958 3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline CAS No. 1018649-76-7

3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline

Cat. No.: B1518958
CAS No.: 1018649-76-7
M. Wt: 231.34 g/mol
InChI Key: YKKXALRLOPTYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline is a chemical compound with the molecular formula C14H21N3 and a molecular weight of 231.34 g/mol. This compound is characterized by its piperazine ring, which is substituted with a cyclopropylmethyl group and an aniline moiety. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions may vary, but common methods include using a strong base such as sodium hydride (NaH) to deprotonate the piperazine, followed by the addition of cyclopropylmethyl chloride.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives, including nitro compounds and hydroxylated derivatives.

  • Reduction: Reduction reactions can produce amines and other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of alkylated or acylated derivatives.

Scientific Research Applications

3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of various chemical products and materials.

Mechanism of Action

3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline is similar to other piperazine derivatives, such as 3-(4-methylpiperazin-1-yl)aniline and 3-(4-ethylpiperazin-1-yl)aniline. its unique cyclopropylmethyl group provides distinct chemical and biological properties that differentiate it from these compounds. The cyclopropylmethyl group enhances the compound's stability and reactivity, making it a valuable intermediate in various applications.

Comparison with Similar Compounds

  • 3-(4-methylpiperazin-1-yl)aniline

  • 3-(4-ethylpiperazin-1-yl)aniline

  • 3-(4-propylpiperazin-1-yl)aniline

  • 3-(4-butylpiperazin-1-yl)aniline

Properties

IUPAC Name

3-[4-(cyclopropylmethyl)piperazin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c15-13-2-1-3-14(10-13)17-8-6-16(7-9-17)11-12-4-5-12/h1-3,10,12H,4-9,11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKXALRLOPTYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3=CC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline
Reactant of Route 2
Reactant of Route 2
3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline
Reactant of Route 3
Reactant of Route 3
3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline
Reactant of Route 4
Reactant of Route 4
3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline
Reactant of Route 5
Reactant of Route 5
3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline
Reactant of Route 6
Reactant of Route 6
3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.